

Understanding the On-Target Effects of S63845: A Technical Guide

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Compound of Interest

Compound Name: S63845

Cat. No.: B610636

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For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).^{[1][2][3]} Overexpression of MCL1 is a common feature in various cancers and is associated with tumor progression and resistance to conventional therapies.^{[1][4]} **S63845** was developed to specifically target the BH3-binding groove of MCL1, thereby neutralizing its pro-survival function and inducing apoptosis in cancer cells dependent on MCL1 for survival.^{[1][3][4]} This technical guide provides an in-depth overview of the on-target effects of **S63845**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation

Table 1: Binding Affinity and Selectivity of S63845

Target	Binding Affinity (Kd)	Binding Affinity (Ki)	Method	Species	Reference
MCL1	0.19 nM	<1.2 nM	Not Specified	Human	[2] [3] [5]
BCL-2	No discernible binding	Not Specified	Not Specified	Human	[2] [3]
BCL-XL	No discernible binding	Not Specified	Not Specified	Human	[2] [3]
MCL1	~6-fold lower affinity than human	Not Specified	Not Specified	Mouse	[3] [6]

Table 2: In Vitro Cytotoxicity of S63845 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50	Reference
H929	Multiple Myeloma	<0.1 μ M	[1]
U-2946	B-cell Lymphoma	~100 nM	[7]
AMO1	Multiple Myeloma	<0.1 μ M	[1]
Various AML Cell Lines	Acute Myeloid Leukemia	4–233 nM	[1] [2]
Various Lymphoma & CML Cell Lines (Sensitive)	Lymphoma & Chronic Myeloid Leukemia	<0.1 μ M	[1]
Various Lymphoma & CML Cell Lines (Moderately Sensitive)	Lymphoma & Chronic Myeloid Leukemia	0.1 μ M < IC50 < 1 μ M	[1]
Various Lymphoma & CML Cell Lines (Insensitive)	Lymphoma & Chronic Myeloid Leukemia	>1 μ M	[1]

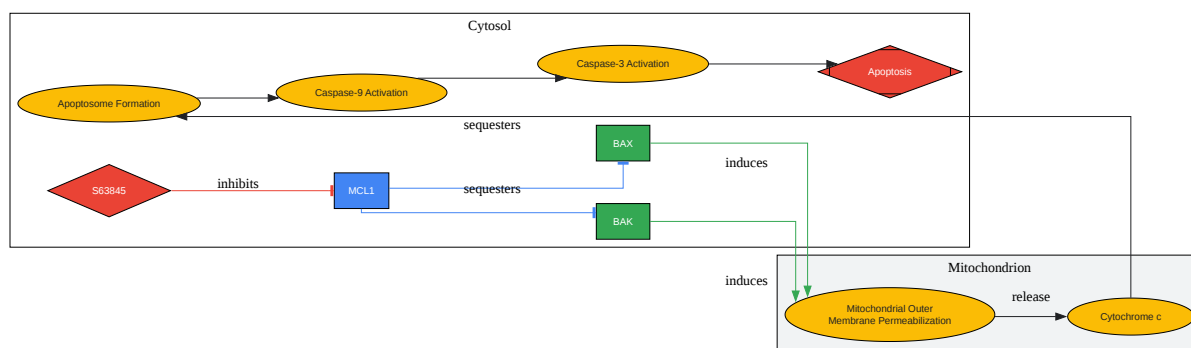
Table 3: In Vivo Efficacy of S63845 in Xenograft Models

Xenograft Model	Cancer Type	Treatment Dose & Schedule	Key Outcome	Reference
AMO1	Multiple Myeloma	25 mg/kg, i.v.	TGI _{max} : 114%; Complete regression in 7/8 mice at 100 days	[1]
H929	Multiple Myeloma	25 mg/kg, i.v.	TGI _{max} : 103%	[1]
MV4-11	Acute Myeloid Leukemia	12.5 mg/kg, i.v.	TGI _{max} : 86%	[1]
Eμ-Myc	Mouse Lymphoma	25 mg/kg, i.v., 5 days	Cured 70% of mice	[1]

TGI_{max}: Maximum Tumor Growth Inhibition

Signaling Pathway

The primary on-target effect of **S63845** is the direct inhibition of MCL1, a key regulator of the intrinsic apoptotic pathway.



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Figure 1: **S63845** signaling pathway leading to apoptosis.

Experimental Protocols

Co-Immunoprecipitation to Demonstrate Disruption of MCL1-BAK/BAX Interaction

This protocol is designed to qualitatively assess the ability of **S63845** to disrupt the interaction between MCL1 and the pro-apoptotic proteins BAX and BAK.

Materials:

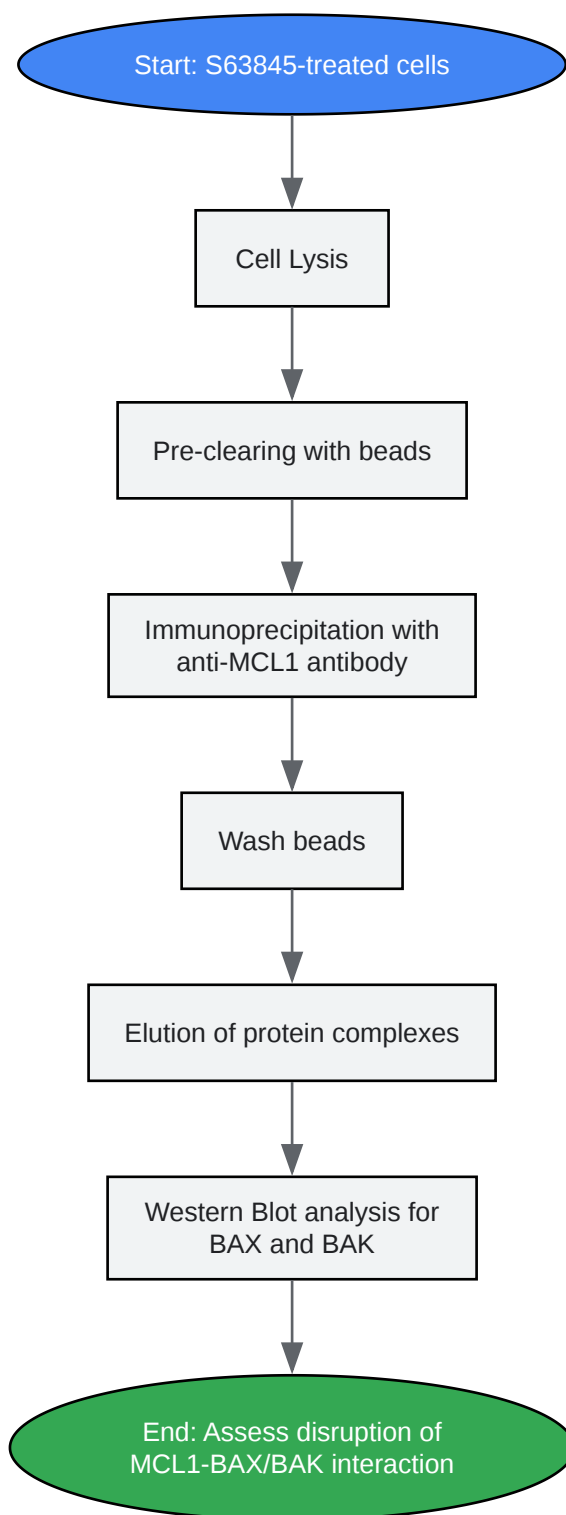
- HeLa cells (or other suitable cell line expressing target proteins)
- **S63845**

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-MCL1, anti-BAX, anti-BAK, and appropriate isotype control IgG
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with varying concentrations of **S63845** (e.g., 0.1, 1, 10 μ M) or DMSO (vehicle control) for a predetermined time (e.g., 4-6 hours).
- Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
- Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with the anti-MCL1 antibody or isotype control IgG overnight at 4°C with gentle rotation.
 - Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-BAX and anti-BAK antibodies to detect co-immunoprecipitated proteins. Probe a separate blot with anti-MCL1 to confirm successful immunoprecipitation.



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Figure 2: Experimental workflow for Co-Immunoprecipitation.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of apoptosis by **S63845**.

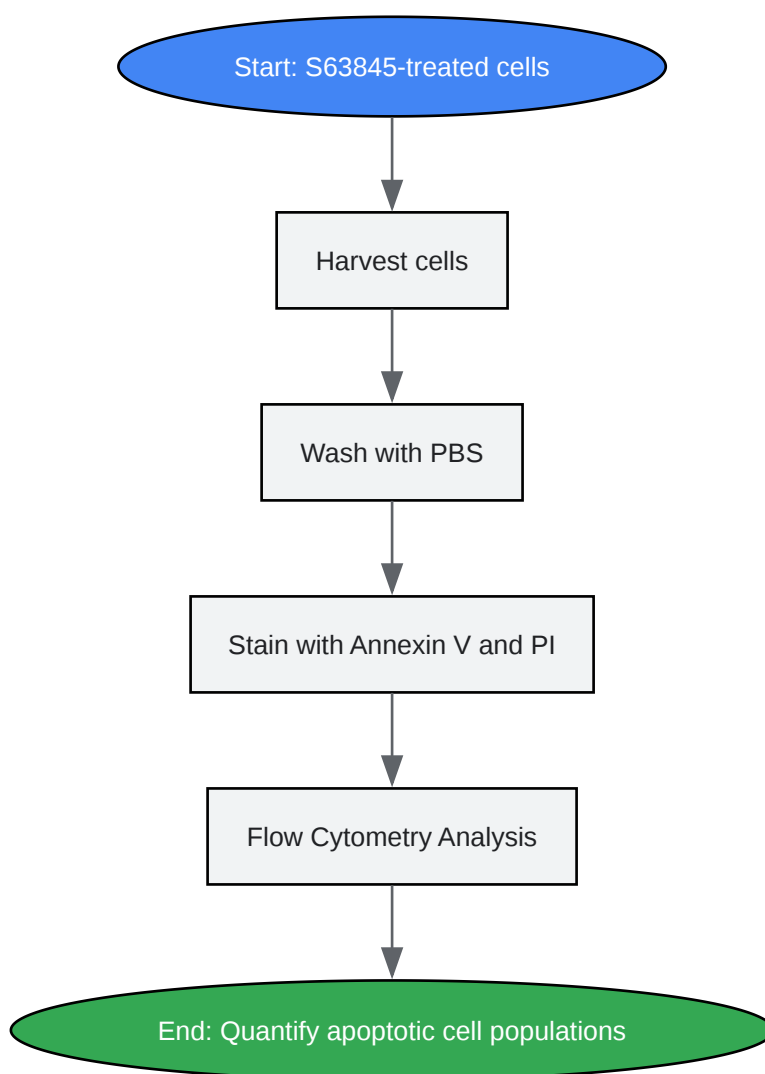
Materials:

- Cancer cell line of interest (e.g., H929)
- **S63845**
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) and then treat with a dose-range of **S63845** or DMSO for a specified time (e.g., 24, 48 hours).
- **Cell Harvesting:** Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
- **Washing:** Wash the cell pellet twice with cold PBS.
- **Staining:**
 - Resuspend the cells in 1X Annexin V Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.

- Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
 - Live cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
 - Necrotic cells: Annexin V-negative, PI-positive



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Figure 3: Experimental workflow for Apoptosis Assay.

Conclusion

S63845 is a highly specific and potent inhibitor of MCL1 that exerts its on-target effects by disrupting the sequestration of pro-apoptotic proteins BAX and BAK, leading to the initiation of the mitochondrial apoptotic pathway.[1][8] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with **S63845**. The robust anti-tumor activity observed in both in vitro and in vivo models underscores the therapeutic potential of targeting MCL1 with **S63845** in a variety of malignancies.[1][8] Further investigation into biomarkers of response and resistance will be crucial for the clinical translation of this promising therapeutic agent.

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